An In-depth Technical Guide to N-(pyridin-2-yl)piperidine-4-carboxamide: Chemical Structure and Synthesis
An In-depth Technical Guide to N-(pyridin-2-yl)piperidine-4-carboxamide: Chemical Structure and Synthesis
This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for N-(pyridin-2-yl)piperidine-4-carboxamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The piperidine and pyridine moieties are prevalent scaffolds in numerous pharmacologically active compounds, making this particular combination a valuable subject of study.[1]
Molecular Structure and Properties
N-(pyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₁H₁₅N₃O.[2] It possesses a molecular weight of 205.26 g/mol .[2] The structure features a piperidine ring connected via an amide linkage at its 4-position to the 2-position of a pyridine ring.
Chemical Structure:
Key Properties:
| Property | Value | Source |
| CAS Number | 110105-31-2 | [2][3] |
| Molecular Formula | C₁₁H₁₅N₃O | [2] |
| Molecular Weight | 205.26 g/mol | [2][4] |
| SMILES | O=C(C1CCNCC1)NC2=NC=CC=C2 | [2] |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is most logically achieved through an amide bond formation. This common and widely utilized reaction in medicinal chemistry involves the coupling of a carboxylic acid and an amine.[5] In this case, the retrosynthetic disconnection of the amide bond leads to two readily available starting materials: piperidine-4-carboxylic acid and 2-aminopyridine.
To facilitate this transformation, a coupling reagent is necessary to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents exist, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient and commonly used choice for amide bond formation.[5] The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[6]
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
Reactants:
-
Piperidine-4-carboxylic acid
-
2-Aminopyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., glass column, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-4-carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the piperidine-4-carboxylic acid in anhydrous DMF.
-
Addition of Amine and Base: To the stirred solution, add 2-aminopyridine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Activation and Coupling: In a separate container, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford N-(pyridin-2-yl)piperidine-4-carboxamide as a pure solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side reactions and reduced yields.
-
Anhydrous Solvent: The use of anhydrous DMF is crucial as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the formation of the starting material and a lower yield of the desired amide.
-
Stoichiometry: A slight excess of 2-aminopyridine and HATU is used to ensure the complete consumption of the limiting reagent, piperidine-4-carboxylic acid. A larger excess of the base, DIPEA, is used to neutralize the hexafluorophosphate anion from HATU and the proton from the carboxylic acid.
-
Room Temperature: The reaction is typically efficient at room temperature, avoiding the need for heating which can sometimes lead to side reactions or decomposition of the coupling reagent.
-
Aqueous Work-up: The washing steps with saturated NaHCO₃ and brine are essential to remove unreacted starting materials, the water-soluble byproducts of the coupling reaction (such as tetramethylurea), and any remaining DMF.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the high-purity target molecule.[7]
Reaction Mechanism
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide via HATU-mediated coupling proceeds through the following steps:
-
Activation of the Carboxylic Acid: The DIPEA deprotonates the piperidine-4-carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate.
-
Formation of the Active Ester: The liberated HOAt (1-hydroxy-7-azabenzotriazole) anion attacks the O-acylisouronium intermediate, forming a more stable active ester and releasing tetramethylurea as a byproduct.
-
Nucleophilic Attack by the Amine: The 2-aminopyridine then acts as a nucleophile, attacking the carbonyl carbon of the active ester.
-
Amide Bond Formation: The tetrahedral intermediate formed collapses, eliminating HOAt and forming the stable amide bond of N-(pyridin-2-yl)piperidine-4-carboxamide.
Diagram of the Synthesis Workflow:
A simplified workflow for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
Characterization
The successful synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide should be confirmed by various analytical techniques. Below are the expected characteristic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the amide N-H proton. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperidine protons will be in the aliphatic region (typically δ 1.5-3.5 ppm), and the amide proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the amide will appear at a characteristic downfield shift (around 170-175 ppm). Carbons of the pyridine ring will be in the aromatic region (around 110-160 ppm), and the piperidine carbons will be in the aliphatic region (around 25-50 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.[8]
-
C-H stretch: Peaks in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring.
-
Aromatic C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 206.13.
Conclusion
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is a straightforward process for chemists familiar with standard amide coupling techniques. The use of HATU as a coupling reagent provides an efficient and high-yielding route to this valuable compound. The structural motif of a substituted piperidine linked to a pyridine ring is of considerable interest in the development of new therapeutic agents, and this guide provides a solid foundation for the synthesis and characterization of this and related molecules.
References
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Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023-02-16). National Institutes of Health. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022-09-22). MDPI. Retrieved from [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017-11-03). Hilaris Publisher. Retrieved from [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). Growing Science. Retrieved from [Link]
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N-pyridin-4-ylpiperidine-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2020-01-20). ACS Publications. Retrieved from [Link]
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